molecular formula C18H44O5Si4 B012934 l-Mannopyranose, 6-deoxy-1,2,3,4-tetrakis-O-(trimethylsilyl)- CAS No. 108392-01-4

l-Mannopyranose, 6-deoxy-1,2,3,4-tetrakis-O-(trimethylsilyl)-

Cat. No. B012934
CAS RN: 108392-01-4
M. Wt: 452.9 g/mol
InChI Key: QQOFWFOBJUGLLJ-ATICWTEVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “l-Mannopyranose, 6-deoxy-1,2,3,4-tetrakis-O-(trimethylsilyl)-” is a derivative of 6-Deoxy-L-mannopyranose . The molecular formula of 6-Deoxy-L-mannopyranose is C6H12O5, with an average mass of 164.156 Da and a monoisotopic mass of 164.068466 Da . The compound is also related to α-D-Mannopyranose, 5TMS derivative, which has a molecular formula of C21H52O6Si5 and a molecular weight of 541.0615 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for l-Mannopyranose, 6-deoxy-1,2,3,4-tetrakis-O-(trimethylsilyl)- involves the protection of the hydroxyl groups of mannose with trimethylsilyl groups, followed by selective removal of the 6-hydroxyl group. The resulting 6-deoxy mannose derivative can then be converted into the desired pyranose form.", "Starting Materials": [ "Mannose", "Trimethylsilyl chloride", "Triethylamine", "Methanol", "Sodium hydride", "Toluene", "Acetic anhydride", "Pyridine" ], "Reaction": [ "1. Mannose is protected with trimethylsilyl chloride in the presence of triethylamine and methanol to give the tetra-trimethylsilyl mannose derivative.", "2. The 6-hydroxyl group is selectively removed using sodium hydride in toluene, giving the 6-deoxy mannose derivative.", "3. Acetic anhydride and pyridine are added to the reaction mixture to convert the 6-deoxy mannose derivative into the desired pyranose form.", "4. The trimethylsilyl protecting groups are removed using a mild acid, such as hydrochloric acid in methanol, to yield l-Mannopyranose, 6-deoxy-1,2,3,4-tetrakis-O-(trimethylsilyl)-." ] }

CAS RN

108392-01-4

Molecular Formula

C18H44O5Si4

Molecular Weight

452.9 g/mol

IUPAC Name

trimethyl-[(2S,3S,4R,5R)-2-methyl-3,5,6-tris(trimethylsilyloxy)oxan-4-yl]oxysilane

InChI

InChI=1S/C18H44O5Si4/c1-14-15(20-24(2,3)4)16(21-25(5,6)7)17(22-26(8,9)10)18(19-14)23-27(11,12)13/h14-18H,1-13H3/t14-,15-,16+,17+,18?/m0/s1

InChI Key

QQOFWFOBJUGLLJ-ATICWTEVSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H](C(O1)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C

SMILES

CC1C(C(C(C(O1)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C

Canonical SMILES

CC1C(C(C(C(O1)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.